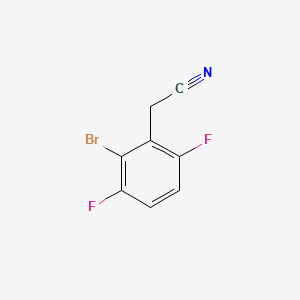

2-(2-Bromo-3,6-difluorophenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Bromo-3,6-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrF2N. It is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, along with an acetonitrile group. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-3,6-difluorophenyl)acetonitrile typically involves the bromination and fluorination of a phenylacetonitrile precursor. The process can be summarized as follows:

Bromination: The phenylacetonitrile is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-3,6-difluorophenyl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

Substitution: Formation of substituted phenylacetonitriles.

Reduction: Formation of phenylethylamines.

Oxidation: Formation of quinones or other oxidized phenyl derivatives.

Scientific Research Applications

2-(2-Bromo-3,6-difluorophenyl)acetonitrile is utilized in various scientific research fields, including:

Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: Potential use in the development of new drugs targeting specific biological pathways.

Industry: As an intermediate in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3,6-difluorophenyl)acetonitrile depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

- 2-(4-Bromo-2,6-difluorophenyl)acetonitrile

- 2-(2-Bromo-4,6-difluorophenyl)acetonitrile

- 2-(2-Bromo-3,5-difluorophenyl)acetonitrile

Comparison: 2-(2-Bromo-3,6-difluorophenyl)acetonitrile is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its similar compounds.

Biological Activity

2-(2-Bromo-3,6-difluorophenyl)acetonitrile is an organic compound with the molecular formula C₈H₄BrF₂N and a molecular weight of approximately 232.02 g/mol. Its structure features a phenyl ring substituted with a bromo group and two fluoro groups at the 3 and 6 positions, along with an acetonitrile functional group. This unique arrangement allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry.

The compound's chemical properties are influenced by its structural components, which contribute to its potential biological activity. The presence of halogen atoms (bromine and fluorine) often enhances lipophilicity and alters the electronic properties of the molecule, potentially affecting its interaction with biological macromolecules.

The exact mechanism of action for this compound remains to be fully elucidated. However, based on its structural similarity to other biologically active compounds, it is hypothesized that it may:

- Bind to Enzymes : Potentially modulating their activity through competitive or non-competitive inhibition.

- Interfere with Receptor Activation : By mimicking natural ligands or blocking receptor sites.

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds have provided insights into its potential biological effects:

-

Anti-inflammatory Activity : Compounds with similar structures have demonstrated significant anti-inflammatory properties. For example, derivatives exhibiting IC₅₀ values in the low micromolar range against COX enzymes suggest that this compound could also possess similar activity.

Compound Target IC₅₀ (µM) Compound A COX-1 0.02 Compound B COX-2 0.04 - Anticancer Potential : Some related difluorinated compounds have shown effectiveness in inhibiting tumor growth in preclinical models. For instance, a study indicated that certain difluoromethylated phenyl compounds reduced tumor growth rates significantly in xenograft models.

- Pharmacokinetics : The lipophilicity influenced by fluorine substitution can enhance membrane permeability, potentially improving bioavailability and therapeutic efficacy.

Research Gaps and Future Directions

Despite the promising implications of this compound's biological activity based on structural analogs, there is a notable lack of direct research specifically investigating this compound. Future research should focus on:

- In Vitro and In Vivo Studies : Comprehensive studies to evaluate the pharmacological profiles and mechanisms of action.

- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity could lead to the development of more potent derivatives.

- Toxicological Assessments : Understanding potential adverse effects and safety profiles in biological systems.

Properties

IUPAC Name |

2-(2-bromo-3,6-difluorophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-8-5(3-4-12)6(10)1-2-7(8)11/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVUSXZOFRZMBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC#N)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.